molecular formula C14H13N3O3S3 B2809903 N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide CAS No. 920403-33-4

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide

Cat. No.: B2809903
CAS No.: 920403-33-4
M. Wt: 367.46
InChI Key: FLGXUQBQTYLFSX-UHFFFAOYSA-N
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Description

N-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide is a synthetic compound of high interest in medicinal chemistry and agrochemical research, featuring a hybrid structure combining pyridazine and thiophene heterocycles. Compounds incorporating the 6-(thiophen-2-yl)pyridazin-3-yl scaffold have been identified as key structures in the development of novel therapeutic agents, with documented research into their potential as antagonists for various biological targets . The inclusion of a sulfonamide group, as seen in this molecule, is a common and versatile functional group in bioactive compounds, often contributing to target binding and potency . The individual thiophene and pyridazine components are well-established pharmacophores. Thiophene-containing molecules are frequently investigated for their diverse biological activities, including significant antimicrobial and fungicidal properties . Similarly, pyridazine derivatives are explored extensively for their potential pharmacological applications . This makes this compound a promising candidate for researchers in the fields of drug discovery and agrochemical sciences, particularly for screening against infectious diseases or for oncology targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S3/c18-23(19,14-4-2-10-22-14)15-7-8-20-13-6-5-11(16-17-13)12-3-1-9-21-12/h1-6,9-10,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGXUQBQTYLFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and pyridazine intermediates. These intermediates are then coupled through an ether linkage, followed by the introduction of the sulfonamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C14H13N3O3S3C_{14}H_{13}N_{3}O_{3}S_{3} and a molecular weight of 367.5 g/mol. Its structure features a thiophene ring and a pyridazine moiety, which are known for their diverse biological activities. The sulfonamide group enhances its solubility and bioactivity, making it a valuable candidate for pharmaceutical applications.

Pharmacological Properties

The compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 μg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
  • Anticancer Potential : The structural features of thiophene and pyridazine rings are associated with anticancer properties. Research has indicated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival .

Case Studies

  • Antimicrobial Agents : A study published in Molecules highlighted the synthesis of several thiophene-containing compounds, including derivatives similar to N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide). These compounds were tested for antibacterial activity, showing promising results against resistant strains .
  • Cancer Therapeutics : Research focusing on pyridazine derivatives has demonstrated their ability to inhibit tumor growth in vitro. One study found that specific modifications to the pyridazine structure enhanced cytotoxicity against various cancer cell lines .

Materials Science Applications

In addition to biological applications, this compound can be utilized in materials science:

  • Organic Electronics : Due to its unique electronic properties, this compound can be explored as a potential material for organic semiconductors and photovoltaic devices.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (μg/mL)Reference
AntibacterialStaphylococcus aureus12.5 - 50
AntibacterialEscherichia coli25 - 100
AnticancerVarious cancer cell linesVaries (IC50 values)

Mechanism of Action

The mechanism of action of N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene and pyridazine rings can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide-Thiophene Motifs

(a) Anthrax Lethal Factor Inhibitors ()

Compounds such as N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylbenzo[b]thiophene-2-sulfonamide (96) and N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-(isoxazol-5-yl)thiophene-2-sulfonamide (97) share the thiophene-sulfonamide backbone but replace the pyridazine ring with benzothiazole or isoxazole groups. Key differences include:

  • Electronic Properties : Benzothiazole (electron-withdrawing) vs. pyridazine (electron-deficient) alters charge distribution, affecting target binding.
  • Biological Activity : These analogues inhibit anthrax lethal factor, suggesting the target compound may also exhibit protease inhibition .
(b) Rotigotine Derivatives ()

Rotigotine hydrochloride (C19H25NOS·HCl) and its related compounds incorporate thiophene and sulfonamide/sulfonate groups but within a tetrahydronaphthalene scaffold. Unlike the target compound, rotigotine derivatives are dopamine agonists, highlighting how scaffold topology dictates pharmacological action despite shared functional groups .

Pyridazine-Containing Analogues

4-(6-Oxo-1,6-Dihydropyridazin-3-yl)-N-{[4-(Propan-2-yl)Phenyl]Methyl}Thiophene-2-Sulfonamide ()

This compound shares the pyridazine-thiophene-sulfonamide architecture but features a 6-oxo group on the pyridazine ring and an isopropylbenzyl substituent. Key comparisons:

  • Hydrogen Bonding : The 6-oxo group may enhance solubility or target binding via hydrogen bonding, absent in the target compound.
  • Lipophilicity : The isopropylbenzyl group increases hydrophobicity, likely improving blood-brain barrier penetration compared to the target compound’s ethyloxy linker .

Benzothiazole Derivatives ()

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide utilize benzothiazole instead of pyridazine. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which could be advantageous in drug design but may reduce solubility compared to the target compound’s pyridazine .

Physicochemical and Pharmacological Data Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Pyridazine-thiophene Ethyloxy linker, thiophene-sulfonamide ~400 (estimated) Not reported
Compound 96 Benzothiazole-thiophene 3-Methylbenzo[b]thiophene ~445 Anthrax lethal factor inhibition
Rotigotine Hydrochloride Tetrahydronaphthalene Thiophene-ethylamine, sulfonate 351.93 Dopamine agonist
Compound Pyridazinone-thiophene 6-Oxo, isopropylbenzyl ~420 (estimated) Not reported

Biological Activity

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O3S2C_{16}H_{15}N_{3}O_{3}S_{2}, with a molecular weight of 361.4 g/mol. The compound features a thiophene ring linked to a pyridazine moiety via an ether bond, which is crucial for its biological activity.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial properties. They have shown effectiveness against various Gram-positive bacteria, including:

Bacteria Activity
Staphylococcus aureusEffective
Streptococcus pneumoniaeEffective

The proposed mechanism of action involves the inhibition of bacterial DNA synthesis, positioning these compounds as promising candidates for antibiotic development .

Anticancer Activity

Research has highlighted the potential of thiophene and pyridazine derivatives in anticancer applications. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell cycle regulation .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in substituents on the thiophene or pyridazine rings significantly affect antibacterial potency.
  • Linkage Variations : The ether bond between the thiophene and pyridazine moieties plays a critical role in maintaining biological activity.
  • Molecular Geometry : The spatial arrangement of functional groups influences the binding affinity to target sites within bacterial cells .

Study on Antimicrobial Activity

A study published in 2013 evaluated several thieno[2,3-b]thiophene derivatives for their antimicrobial properties. Among them, compounds structurally related to this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics like penicillin G .

Anticancer Evaluation

In another study, derivatives similar to this compound were tested against various cancer cell lines. Results indicated that these compounds significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

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